7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole

C-H Borylation Regioselectivity Indole Functionalization

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole (CAS 919119-70-3) is a specialized boron-functionalized indole building block. It features a pinacol boronate ester at the indole C7 position and a trimethylsilyl (TMS) protecting group at the C2 position.

Molecular Formula C17H26BNO2Si
Molecular Weight 315.3 g/mol
CAS No. 919119-70-3
Cat. No. B12906699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole
CAS919119-70-3
Molecular FormulaC17H26BNO2Si
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)[Si](C)(C)C
InChIInChI=1S/C17H26BNO2Si/c1-16(2)17(3,4)21-18(20-16)13-10-8-9-12-11-14(19-15(12)13)22(5,6)7/h8-11,19H,1-7H3
InChIKeyDYUKBTITVHRVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole (CAS 919119-70-3): Sourcing the 7-Boryl-2-TMS-Indole Building Block


7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole (CAS 919119-70-3) is a specialized boron-functionalized indole building block. It features a pinacol boronate ester at the indole C7 position and a trimethylsilyl (TMS) protecting group at the C2 position [1]. This molecule's core function is to serve as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the direct installation of aryl, heteroaryl, or alkenyl groups at the historically challenging C7 position of the indole scaffold [2]. Its synthesis via Ir-catalyzed, silyl-directed C-H borylation represents a significant departure from traditional de novo heterocycle construction, offering a strategic advantage in convergent synthetic routes where the indole core is installed late-stage [1].

Why 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole Cannot Be Replaced by Common Indole Boronates


A generic substitution with a differently protected indole boronate, such as Indole-7-boronic acid pinacol ester (CAS 642494-37-9) or an N-protected variant, is chemically unsound for synthetic routes requiring precise spatiotemporal control over the indole functionalization sequence. The C2-TMS group in CAS 919119-70-3 is not merely a protecting group; it is the critical element that dictates the initial C7 C-H borylation selectivity through nitrogen-chelation-directed catalysis, completely obviating the need for protecting group manipulations at the indole nitrogen [1]. This is a profound strategic difference, as unprotected 2-substituted indoles often suffer from competing side reactions, including N-borylation or di-borylation at C2/C7, which significantly erode yields as demonstrated in comparative studies [2]. The TMS group also serves as a latent handle for subsequent orthogonal functionalization, a design option unavailable with simple 7-borylindoles.

Quantitative Procurement Evidence: Head-to-Head Performance Data for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole


Regioselective C7 Borylation Yield on Unprotected 2-Substituted Indole

The Ir-catalyzed borylation of unprotected 2-substituted indoles, specifically utilizing a C2-TMS directing group, enables exclusive functionalization at the C7 position. In contrast, unprotected indoles lacking a C2 substituent undergo non-selective diborylation, leading to complex mixtures and significantly lower yields of the desired monofunctionalized product [1]. This demonstrates that the TMS group is essential for achieving high-yielding, single-isomer product formation without requiring N-protection/deprotection sequences.

C-H Borylation Regioselectivity Indole Functionalization

Comparative Cross-Coupling Efficiency: Pinacol Boronate Ester vs. Boronic Acid on Indole Scaffolds

In Suzuki-Miyaura cross-coupling reactions involving indoles, the choice of boron reagent significantly impacts the yield. A systematic study demonstrates that aryl pinacolboronate esters (like the target compound) often provide optimized yields compared to the corresponding aryl boronic acids, depending on the coupling partner's role [1]. This is attributed to the superior stability of the pinacol ester to protodeboronation, ensuring a higher effective concentration of the active coupling partner throughout the reaction. Indoles coupled as the boronic acid component showed lower yields in certain configurations, highlighting the value of the pre-formed pinacol ester in this compound.

Suzuki-Miyaura Coupling Reaction Yield Boronate Ester Stability

Perfect C7 Site-Selectivity in Sequential Coupling on Multi-Borylated Indoles

For advanced synthetic applications requiring multiple substituents, the unique substitution pattern of this compound provides a critical advantage. Research on 6,7-diborylated indoles has shown that the pinacol boronate ester at the C7 position undergoes Suzuki-Miyaura cross-coupling with perfect site-selectivity, leaving the C6 boron group untouched for a second, orthogonal coupling [1]. This finding underscores the unique reactivity profile of the C7-pinacolboronate ester, which is a direct structural feature of CAS 919119-70-3, enabling a programmed, sequential functionalization strategy not possible with isomeric mixtures or less differentiated intermediates.

Site-Selective Coupling Polyborylated Heterocycle Programmed Synthesis

High-Value Application Scenarios for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole


Late-Stage Functionalization of Indole-Containing Drug Candidates at the C7 Position

In medicinal chemistry, the indole core is a privileged scaffold, but synthesizing analogues with variations at the C7 position is often a bottleneck. The target compound enables a convergent, late-stage diversification strategy. As demonstrated in the literature, the pre-installed 7-boryl group can be efficiently cross-coupled with a wide range of aryl, heteroaryl, and alkenyl halides in high yields (82-87%) without requiring N-protection on the indole [1]. The C2-TMS group provides a stable protecting group during the coupling and can be removed or utilized as a handle for further C2-functionalization, a synthetic sequence that streamlines access to 7-arylated indole alkaloid natural products like the pyrrolophenanthridones [2].

Streamlined Synthesis of 4-Acylbenzoxazoles from Fungal-Derived Alkaloids

The 7-borylindole motif is a key intermediate in a one-pot oxidative-hydrolysis/oxidative cleavage sequence that delivers o-amidophenols, which are direct precursors to biologically relevant 4-acylbenzoxazoles [1]. This compound, with its TMS group in place, provides the correctly substituted 7-borylindole substrate for this streamlined sequence, circumventing the challenging and low-yielding preparation of these intermediates from simple arenes. The methodology provides direct access to a substitution pattern common to many fungal-derived benzoxazole alkaloids, highlighting this compound's critical role as a gateway intermediate in this synthetic strategy.

Sequential C2/C7 Functionalization via Programmable Desilylation and Coupling

The orthogonal reactivity of the C2-TMS and C7-BPin groups offers a powerful programmable synthesis platform. In the reported synthesis of indolequinones, a 7-borylindole intermediate (synthesized with the same methodology used to produce this compound) is converted to a 7-hydroxyindole and then to the final product [1]. The C2-TMS group can be cleaved and replaced with other substituents, either before or after the 7-boryl group has been utilized, providing a unique degree of synthetic flexibility. This allows for the construction of complex, polysubstituted indole architectures that would be extremely cumbersome to access through traditional de novo synthesis, making this compound an ideal building block for diversity-oriented synthesis.

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